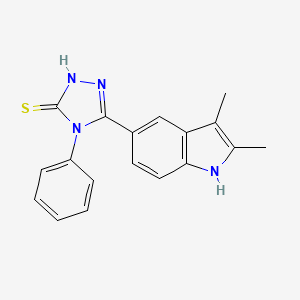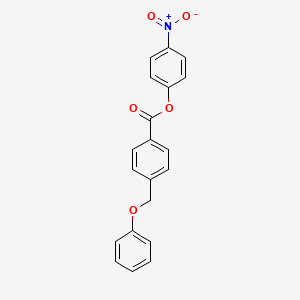
5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPT and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of DMPT involves its interaction with the serotonergic system. DMPT acts as a potent agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This interaction leads to the activation of the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed efficiency, increase weight gain, and reduce ammonia emissions. In humans, DMPT has been shown to have anxiolytic and antidepressant effects. DMPT has also been shown to modulate the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
实验室实验的优点和局限性
DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor. However, DMPT also has some limitations, including its potential toxicity and the need for careful dosing.
未来方向
There are several future directions for research on DMPT. One direction is to further investigate its potential as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of obesity and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential side effects.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. DMPT has been extensively studied for its potential applications in agriculture, medicine, and neuroscience. Its mechanism of action involves its interaction with the serotonergic system, and it has several biochemical and physiological effects. DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor, but also has some limitations. There are several future directions for research on DMPT, including its potential use as an antidepressant and anxiolytic agent, and its potential use in the treatment of obesity and other metabolic disorders.
合成方法
The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst, which is usually zinc chloride or hydrochloric acid. The product is then purified using various techniques such as recrystallization or column chromatography.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and neuroscience. In agriculture, DMPT is used as a feed additive for livestock to improve their growth and feed efficiency. In medicine, DMPT has been studied for its potential use as an antidepressant and anxiolytic agent. In neuroscience, DMPT has been studied for its potential use as a modulator of the serotonergic system.
属性
IUPAC Name |
3-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-12(2)19-16-9-8-13(10-15(11)16)17-20-21-18(23)22(17)14-6-4-3-5-7-14/h3-10,19H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVWLWDCCGLSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)

![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)


![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)




![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)